molecular formula C16H15Cl2NOS B5515783 N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE

N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B5515783
M. Wt: 340.3 g/mol
InChI Key: JAWUEOVQCLMXTF-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.

    Introduction of the chloro and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methylating agents.

    Attachment of the sulfanyl group: This step may involve the reaction of a thiol with a suitable electrophile to form the sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution of the chloro groups can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating specific diseases.

    Industry: Utilization in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE: Lacks the sulfanyl group.

    2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE: Lacks the 3-chloro-4-methylphenyl group.

Uniqueness

N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is unique due to the presence of both chloro and sulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-11-6-7-13(8-15(11)18)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWUEOVQCLMXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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